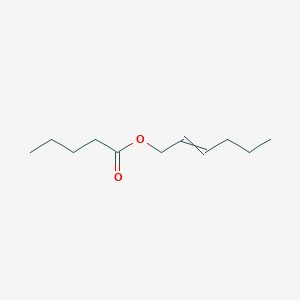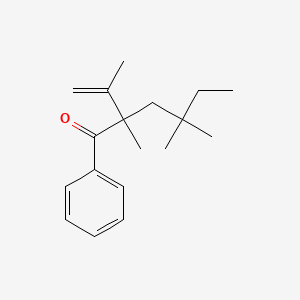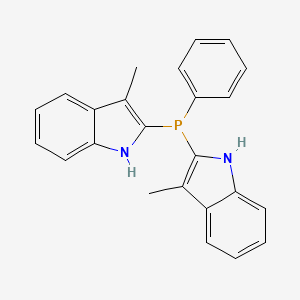
1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with a phenylphosphinidene bridge, making it an interesting subject for chemical research and applications.
Chemical Reactions Analysis
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for potential therapeutic uses, such as in the treatment of cancer and infectious diseases.
Industry: Indole compounds are used in the production of dyes, fragrances, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses . The phenylphosphinidene bridge may also play a role in its unique biological activities.
Comparison with Similar Compounds
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- can be compared with other indole derivatives such as:
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-acetic acid
These compounds share the indole core but differ in their functional groups and substituents, leading to variations in their chemical and biological properties. The presence of the phenylphosphinidene bridge in 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- makes it unique and potentially more versatile in certain applications .
Properties
CAS No. |
800369-70-4 |
|---|---|
Molecular Formula |
C24H21N2P |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
bis(3-methyl-1H-indol-2-yl)-phenylphosphane |
InChI |
InChI=1S/C24H21N2P/c1-16-19-12-6-8-14-21(19)25-23(16)27(18-10-4-3-5-11-18)24-17(2)20-13-7-9-15-22(20)26-24/h3-15,25-26H,1-2H3 |
InChI Key |
VYPHFURHSOTVJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)P(C3=CC=CC=C3)C4=C(C5=CC=CC=C5N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


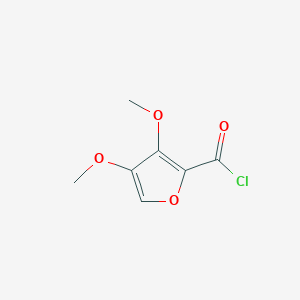
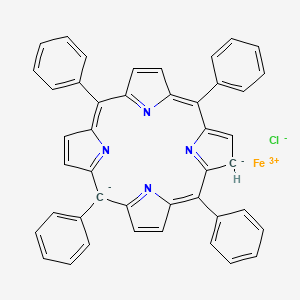
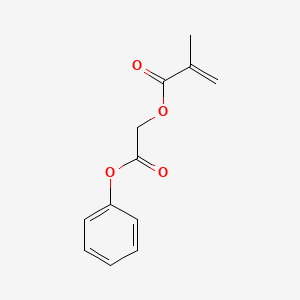
![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)
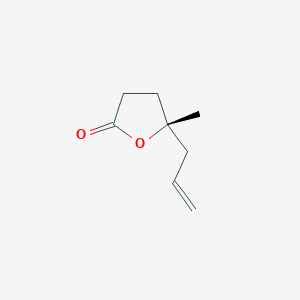
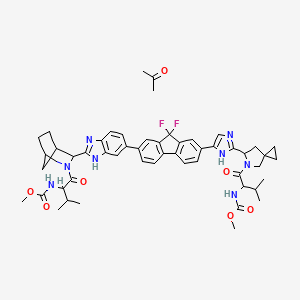

![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)
